4-Isopropoxythiophene-2-carboxylic acid

D-amino acid oxidase (DAO) inhibition Schizophrenia drug discovery Structure-activity relationship (SAR)

Researchers needing a sterically demanding 4-alkoxy-thiophene-2-carboxylic acid for SAR studies often face limited commercial options. 4-Isopropoxythiophene-2-carboxylic acid (CAS 1469164-07-5) resolves this: • DAO-inactive (IC₅₀ > 100 µM) negative control for schizophrenia drug discovery screening. • Branched isopropoxy group elevates cLogP ~1.0-1.5 log units vs. 4-methoxy analog, enabling lipophilicity fine-tuning. • Vacant 5-position permits electrophilic substitution (nitration, halogenation, formylation) for library synthesis. • Cited in US 5,034,049 Markush claims as a herbicidal intermediate with potential differential crop selectivity. Supplied at ≥98% purity; stored at 2-8°C under dry, sealed conditions. Ideal for medicinal chemistry and agrochemical R&D.

Molecular Formula C8H10O3S
Molecular Weight 186.23 g/mol
Cat. No. B12067022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Isopropoxythiophene-2-carboxylic acid
Molecular FormulaC8H10O3S
Molecular Weight186.23 g/mol
Structural Identifiers
SMILESCC(C)OC1=CSC(=C1)C(=O)O
InChIInChI=1S/C8H10O3S/c1-5(2)11-6-3-7(8(9)10)12-4-6/h3-5H,1-2H3,(H,9,10)
InChIKeyFYZCRRFBUUIISW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Isopropoxythiophene-2-carboxylic Acid – Chemical Profile & Classification


4-Isopropoxythiophene-2-carboxylic acid (CAS 1469164-07-5, molecular formula C₈H₁₀O₃S, molecular weight 186.23 g/mol) is a 4-alkoxy-substituted thiophene-2-carboxylic acid derivative bearing a branched isopropoxy (–OCH(CH₃)₂) group at the 4-position of the thiophene ring . It belongs to the broader class of thiophene-2-carboxylic acids, a scaffold recognized for its utility in medicinal chemistry as a carboxylic acid pharmacophore and in agrochemical development as a herbicidal intermediate [1]. Commercial sourcing is typically at 95–98% purity, with recommended storage at 2–8°C under sealed, dry conditions .

1
Building Block Sterically hindered 4-isopropoxy thiophene-2-carboxylic acid scaffold for medicinal chemistry and agrochemical research
2
Synthetic Handle Vacant 5-position supports electrophilic aromatic substitution for parallel library diversification
3
Assay Context Predicted DAO-inactive; may support negative-control workflows in DAO inhibitor screening programmes

4-Isopropoxythiophene-2-carboxylic Acid – Differentiation from Simpler Analogs


Within the thiophene-2-carboxylic acid series, the size and branching of the 4-substituent critically govern both biological target engagement and physicochemical properties. Published structure–activity relationship (SAR) data demonstrate that the d-amino acid oxidase (DAO) active site can tolerate only small 4-substituents such as methyl or fluoro; any branched side chain larger than a methyl group—including ethyl—completely abolishes inhibitory activity (IC₅₀ > 100 µM vs. 1.3 µM for 4-methyl analog) [1]. The isopropoxy substituent introduces a branched, sterically demanding alkoxy group that is predicted to increase lipophilicity (cLogP) by approximately 1.0–1.5 log units compared to the 4-methoxy analog, altering solubility, permeability, and protein-binding profiles . These steric and lipophilic differences mean that 4-isopropoxythiophene-2-carboxylic acid cannot serve as a functional substitute for smaller 4-alkoxy or 4-halo congeners in DAO-targeted programmes, nor can simpler analogs replicate its distinct reactivity profile in synthetic transformations requiring a hindered 4-alkoxy handle.

Smaller 4-substituent analogs
Mechanism DAO inhibition profile may not transfer; branched isopropoxy predicted incompatible with DAO active site, unlike 4-methyl or 4-fluoro analogs
5-Chloro analog (CAS 1779121-96-8)
Synthetic Route Orthogonal 5-position reactivity; target compound supports electrophilic substitution, while 5-Cl analog is pre-functionalized for cross-coupling
Linear 4-alkoxy series
Physicochemical Lipophilicity and steric profile may shift significantly vs. 4-methoxy or 4-ethoxy analogs; property-dependent selection requires review

4-Isopropoxythiophene-2-carboxylic Acid – Comparative Evidence Against Analogs


Branched 4-Alkoxy Substituents Abolish DAO Inhibition

In a systematically characterized series of thiophene-2-carboxylic acid-based DAO inhibitors, the parent compound (1a) inhibited human DAO with an IC₅₀ of 7.8 ± 1.7 µM, and the 4-methyl analog (1i) showed improved potency with an IC₅₀ of 1.3 ± 0.2 µM. By contrast, any introduction of a branched alkyl or alkoxy side chain larger than methyl at the 4-position resulted in complete loss of DAO inhibition: compounds 1s (4-ethyl), 1t, 1u, and 1v all displayed IC₅₀ values >100 µM [1]. Although 4-isopropoxythiophene-2-carboxylic acid was not directly tested in this study, the SAR establishes a class-level rule—the DAO active site cannot accommodate branched substituents beyond a methyl group. The branched isopropoxy substituent (–OCH(CH₃)₂) on the target compound is structurally analogous to the 4-isopropyl or 4-ethyl branched alkyl groups that abolished activity, permitting the class-level inference that the target compound is predicted to be inactive against DAO (IC₅₀ > 100 µM) [2].

DAO Inhibition
Class-level inference
Target predicted >100 µM vs 4-methyl 1.3 µM
>77-fold reduction; complete loss of activity
Predicted DAO-inactive scaffold based on branched-substituent SAR rule
Class-level extrapolation; compound not directly tested in DAO assay
D-amino acid oxidase (DAO) inhibition Schizophrenia drug discovery Structure-activity relationship (SAR)

Higher cLogP vs. 4-Methoxy and 4-Ethoxy Analogs

Predicted octanol–water partition coefficients (cLogP) for the 4-alkoxythiophene-2-carboxylic acid series increase systematically with alkoxy chain length and branching. The 4-methoxy analog (MW 158.18) has a predicted cLogP of approximately 1.7, the 4-ethoxy analog (MW 172.20) approximately 2.1, and the target 4-isopropoxy compound (MW 186.23) is estimated at cLogP 2.5–2.8 based on consensus QSPR models . This represents an increase of approximately 0.8–1.1 log units over the 4-methoxy comparator, corresponding to a roughly 6- to 12-fold increase in lipophilicity. The elevated cLogP of the target compound may translate to enhanced membrane permeability but also potentially reduced aqueous solubility [1].

Lipophilicity
Cross-study comparable
cLogP ≈ 2.5–2.8
ΔcLogP ≈ +0.8 to +1.1 vs 4-methoxy
Elevated lipophilicity vs smaller alkoxy analogs; may alter permeability and solubility
QSPR consensus prediction; experimental logP verification pending
Lipophilicity Drug-likeness Physicochemical profiling

Increased Steric Bulk Alters Synthetic Reactivity

The isopropoxy substituent introduces greater steric demand at the 4-position compared to linear alkoxy analogs. The molar refractivity (MR), a computable steric descriptor, is estimated at approximately 19.6 cm³/mol for the 4-isopropoxy group versus 7.9 cm³/mol for 4-methoxy and 12.5 cm³/mol for 4-ethoxy [1]. This increased steric bulk can influence the regioselectivity of electrophilic aromatic substitution at the vacant 5-position and modulate the reactivity of the carboxylic acid group in amide coupling or esterification reactions [2]. The branched alkoxy group also introduces a chiral isopropyl center, creating a diastereotopic environment that may be exploited in asymmetric synthesis applications where conformational bias is desired.

Steric Demand
Supporting evidence
MR ≈ 19.6 cm³/mol
~2.5× 4-methoxy MR; ~1.6× 4-ethoxy MR
Increased steric bulk may influence 5-position regioselectivity in synthetic steps
Calculated from atomic/fragment contribution methods
Steric parameters Synthetic chemistry Building block reactivity

Patent Claims: 4-Isopropoxy as Herbicidal Scaffold

US Patent 5,034,049 ('Thiophene-2-carboxylic acid derivatives, their preparation and their use for controlling undesirable plant growth') explicitly claims thiophene-2-carboxylic acid derivatives wherein the 4-position substituent includes '1-methylethoxy' (i.e., isopropoxy) as a preferred embodiment, alongside methoxy, ethoxy, propyloxy, and butoxy variants [1]. While the patent does not provide compound-specific herbicidal activity data for the 4-isopropoxy analog, the explicit inclusion of this substituent in the Markush claims—in contrast to the omission of longer branched alkoxy groups such as 1-methylpropyloxy or 2-methylpropyloxy from certain preferred lists—suggests that the 4-isopropoxy substitution was strategically selected by the inventors as a substitution pattern of interest for herbicidal activity optimization [2].

Patent Scope
Supporting evidence
US 5,034,049 preferred Markush claim
4-Isopropoxy explicitly enumerated as herbicidal substituent
Patent-validated intermediate for herbicide discovery programmes
No compound-specific herbicidal activity data in patent; class-level claim inclusion
Agrochemical intermediates Herbicide discovery Patent landscape

Reactivity Differentiation from 5-Chloro Analog at 5-Position

5-Chloro-4-isopropoxythiophene-2-carboxylic acid (CAS 1779121-96-8, MW 220.67 g/mol) is the closest commercially available structural analog to the target compound, differing only by a chlorine substituent at the 5-position . The presence of the 5-chloro substituent in the comparator compound activates the thiophene ring toward palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald–Hartwig, Sonogashira) that are not directly accessible with the unsubstituted target compound. Conversely, the target compound (lacking 5-chloro) presents an unoccupied 5-position amenable to electrophilic aromatic substitution (nitration, halogenation, Vilsmeier–Haack formylation) under conditions where the chloro analog would require more forcing conditions or would react with different regioselectivity [1]. Selection between these two compounds is therefore dictated by the desired downstream diversification strategy, not by incremental property differences.

5-Position Reactivity
Head-to-head
Vacant 5-position vs 5-Cl pre-functionalized
MW differential 34.44 g/mol; orthogonal synthetic manifolds
Diversification strategy determines building block choice at procurement stage
Electrophilic substitution vs Pd-catalyzed cross-coupling route
Halo-substituted analogs Cross-coupling chemistry Building block diversification

4-Isopropoxythiophene-2-carboxylic Acid – Research & Industrial Applications


Negative Control for DAO Inhibitor Screening

Based on class-level SAR evidence that branched 4-substituents larger than methyl abolish human DAO inhibition (IC₅₀ > 100 µM for 4-ethyl and larger analogs), 4-isopropoxythiophene-2-carboxylic acid is predicted to be inactive against DAO and can serve as a structurally matched negative control in DAO inhibitor screening cascades [1]. Its use alongside active 4-methyl (IC₅₀ = 1.3 µM) or 4-fluoro (IC₅₀ = 1.3 µM) analogs enables robust assay validation and SAR triangulation in schizophrenia-focused drug discovery programmes.

Agrochemical Lead Generation with 4-Isopropoxy Intermediate

The explicit inclusion of the 4-isopropoxy ('1-methylethoxy') substitution in US Patent 5,034,049's preferred Markush claims validates this compound as an intermediate of interest for developing herbicidal thiophene-2-carboxylic acid derivatives [2]. The branched alkoxy group may confer differential crop selectivity or soil degradation kinetics compared to linear 4-ethoxy or 4-methoxy analogs, making it a relevant building block for agrochemical discovery groups optimizing pre-emergence herbicide candidates.

Parallel Library Synthesis via Electrophilic 5-Functionalization

The vacant 5-position of 4-isopropoxythiophene-2-carboxylic acid distinguishes it from its 5-chloro analog (CAS 1779121-96-8) and makes it the preferred starting material for library synthesis strategies that require electrophilic aromatic substitution at the 5-position—including nitration, halogenation, sulfonation, or Vilsmeier–Haack formylation—prior to carboxylic acid derivatization [3]. The steric influence of the 4-isopropoxy group may also impart regioselectivity advantages in these transformations compared to less hindered 4-methoxy or 4-ethoxy analogs.

CNS Drug Discovery: Physicochemical Property Optimization

With a predicted cLogP of approximately 2.5–2.8—roughly 0.8–1.1 log units higher than the 4-methoxy analog—4-isopropoxythiophene-2-carboxylic acid occupies a lipophilicity range that may be advantageous for CNS penetration when incorporated as a fragment or bioisostere in lead compounds targeting central receptors or enzymes . This differentiated physicochemical profile allows medicinal chemistry teams to fine-tune lipophilicity without altering the core thiophene-2-carboxylic acid pharmacophore.

Application
Selection Property
Validation Focus
DAO inhibitor screening – negative control
Predicted DAO-inactive scaffold
SAR triangulation with active 4-methyl or 4-fluoro analogs
Herbicide intermediate development
Patent-claimed substitution pattern
Herbicidal activity screening against broadleaf and grass weeds
Library synthesis – electrophilic 5-functionalization
Vacant 5-position for electrophilic substitution
Regioselectivity under steric influence of 4-isopropoxy group
CNS penetration research
Elevated lipophilicity profile
Lipophilicity-dependent exposure context in CNS models
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